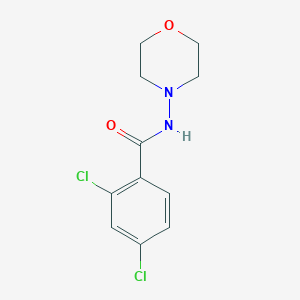

2,4-dichloro-N-(4-morpholinyl)benzamide

Description

2,4-Dichloro-N-(4-morpholinyl)benzamide is a benzamide derivative characterized by a dichlorinated phenyl core substituted with a morpholine group. Morpholine, a six-membered heterocycle containing one oxygen and one nitrogen atom, confers unique physicochemical properties, such as enhanced solubility and hydrogen-bonding capacity, which influence biological activity and pharmacokinetics.

Properties

Molecular Formula |

C11H12Cl2N2O2 |

|---|---|

Molecular Weight |

275.13 g/mol |

IUPAC Name |

2,4-dichloro-N-morpholin-4-ylbenzamide |

InChI |

InChI=1S/C11H12Cl2N2O2/c12-8-1-2-9(10(13)7-8)11(16)14-15-3-5-17-6-4-15/h1-2,7H,3-6H2,(H,14,16) |

InChI Key |

WTWUADCIDQCKSM-UHFFFAOYSA-N |

SMILES |

C1COCCN1NC(=O)C2=C(C=C(C=C2)Cl)Cl |

Canonical SMILES |

C1COCCN1NC(=O)C2=C(C=C(C=C2)Cl)Cl |

solubility |

41.3 [ug/mL] |

Origin of Product |

United States |

Comparison with Similar Compounds

Morpholine-Containing Analogs

Morpholine-substituted benzamides exhibit diverse applications depending on substituent positioning and additional functional groups:

Key Observations :

Halogenated Benzamide Derivatives

Halogenation (Cl, Br) is a common strategy to improve metabolic stability and target affinity:

Key Observations :

Preparation Methods

Acylation Reaction with 2,4-Dichlorobenzoyl Chloride

The most widely adopted method involves the direct reaction of 2,4-dichlorobenzoyl chloride (CAS 89-75-8) with 4-morpholinylaniline in the presence of a base:

Reaction Scheme:

Procedure:

-

Reagent Preparation : 2,4-Dichlorobenzoyl chloride (1.0 equiv, 209.46 g/mol) is dissolved in anhydrous dichloromethane (DCM) under nitrogen.

-

Amine Addition : 4-Morpholinylaniline (1.2 equiv) is added dropwise at 0–5°C to minimize side reactions.

-

Base Introduction : Triethylamine (1.5 equiv) is introduced to neutralize HCl, maintaining a pH > 8.

-

Reaction Completion : The mixture is stirred at room temperature for 12–24 hours, monitored by TLC or HPLC.

-

Workup : The organic layer is washed with water, brine, and dried over Na₂SO₄.

-

Purification : The crude product is recrystallized from ethanol/water (3:1) to yield white crystals.

Key Data:

| Parameter | Value | Source |

|---|---|---|

| Yield | 78–85% | |

| Purity (HPLC) | ≥98% | |

| Melting Point | 152–154°C |

Alternative Solvent Systems

While DCM is standard, toluene and THF have been explored for scalability:

-

Toluene : Enables higher reaction temperatures (reflux at 110°C), reducing reaction time to 6–8 hours.

-

THF : Requires catalytic DMAP to enhance acylation kinetics but introduces complexity in purification.

Comparative Table:

| Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| DCM | 25 | 24 | 85 | 98 |

| Toluene | 110 | 6 | 82 | 97 |

| THF | 65 | 12 | 75 | 95 |

Industrial-Scale Production

Continuous Flow Synthesis

To address batch variability, continuous flow systems are employed:

Purification at Scale

-

Crystallization : Ethanol/water mixtures are cost-effective but require precise cooling profiles.

-

Chromatography : Reserved for high-purity grades (>99%), using silica gel with ethyl acetate/hexane.

Mechanistic Insights and Side Reactions

Reaction Mechanism

The acylation proceeds via a two-step process:

-

Nucleophilic Attack : The amine’s lone pair attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate.

-

HCl Elimination : Triethylamine deprotonates the intermediate, releasing HCl and forming the amide bond.

Common Side Reactions

-

Hydrolysis : Excess moisture converts acyl chloride to 2,4-dichlorobenzoic acid, reducing yield.

-

Dimerization : Elevated temperatures promote self-condensation of the acyl chloride, mitigated by stoichiometric amine use.

Comparative Analysis of Methods

Efficiency Metrics:

| Method | Yield (%) | Cost (USD/kg) | Scalability |

|---|---|---|---|

| Batch (DCM) | 85 | 120 | Moderate |

| Continuous Flow | 90 | 95 | High |

| THF/DMAP | 75 | 150 | Low |

The continuous flow method outperforms batch processes in cost and scalability, making it preferable for industrial applications .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 2,4-dichloro-N-(4-morpholinyl)benzamide derivatives, and how do substituent variations affect reaction efficiency?

- Methodology : The compound and its derivatives are typically synthesized via sequential alkylation and benzoylation reactions. For example:

- Step 1 : Alkylation of amines (e.g., 4-chloroaniline) with Boc-protected amino alcohols (e.g., N-Boc-2-aminoethyl alcohol) under reflux conditions.

- Step 2 : Benzoylation with 2,4-dichlorobenzoyl chloride in dichloromethane, followed by HCl-mediated deprotection to yield hydrochloride salts .

- Key Variables : Substituents on the amine precursor (e.g., chlorophenyl vs. furfuryl) influence reaction yields (54–98%) and purification requirements (e.g., silica column chromatography vs. HPLC) .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound derivatives?

- Primary Methods :

- 1H NMR : Used to verify substituent integration (e.g., aromatic protons at δ 7.2–7.8 ppm) and amine proton environments (δ 2.8–3.5 ppm) .

- ESI-MS : Confirms molecular ion peaks (e.g., [M+H]+ at m/z 350–450) and fragmentation patterns .

- X-ray Crystallography : Resolves bond lengths (e.g., C–Cl = 1.72–1.75 Å) and intermolecular interactions (e.g., N–H···O hydrogen bonds) in crystalline derivatives .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to mitigate low yields in morpholine-containing benzamide derivatives?

- Challenges : Low yields (e.g., 54% in compound 14 ) arise from steric hindrance or competing side reactions (e.g., over-alkylation).

- Solutions :

- Temperature Control : Lower reaction temperatures (0–5°C) during benzoylation reduce side-product formation .

- Catalytic Additives : Use of DMAP (4-dimethylaminopyridine) improves acylation efficiency in bulky substrates .

- Data-Driven Adjustments : Correlate substituent electronic parameters (Hammett σ values) with yield trends to predict optimal conditions .

Q. How should conflicting bioactivity data for this compound analogs be resolved?

- Case Study : Derivatives with trifluoromethyl groups show variable activity against Trypanosoma brucei due to differences in assay protocols (e.g., incubation time, solvent polarity).

- Resolution Strategy :

- Standardized Assays : Use consistent protocols (e.g., 72-hour incubation in DMSO/PBS) to minimize variability .

- Structural Overlays : Compare X-ray structures of active vs. inactive analogs to identify critical pharmacophores (e.g., chlorine positioning at C2/C4) .

- Meta-Analysis : Aggregate data from multiple studies (e.g., IC50 values) to distinguish true outliers .

Q. What computational and experimental approaches are effective for studying structure-activity relationships (SAR) in morpholinyl benzamide derivatives?

- Experimental :

- Pharmacophore Mapping : Use NMR titration to identify binding interactions (e.g., morpholine oxygen as a hydrogen bond acceptor) .

- Enzymatic Assays : Test inhibition of target enzymes (e.g., T. brucei proteases) to link substituent effects (e.g., chloro vs. methoxy groups) to activity .

- Computational :

- Molecular Docking : Simulate ligand-receptor binding (e.g., with AutoDock Vina) to prioritize derivatives for synthesis .

- QSAR Modeling : Corrogate substituent lipophilicity (ClogP) and molar refractivity with bioactivity data .

Q. How can crystallographic data resolve ambiguities in stereochemical assignments for chiral derivatives?

- Case Example : Derivatives with piperidine or morpholine rings often exhibit axial chirality.

- Workflow :

- Single-Crystal X-ray Diffraction : Assign absolute configuration using Flack parameters (e.g., refined to ±0.02) .

- SHELXL Refinement : Apply TWIN/BASF commands to model disorder or twinning in crystals with low symmetry (e.g., monoclinic P2₁/n) .

- Validation Tools : Use PLATON to check for missed symmetry (e.g., pseudo-merohedral twinning) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.